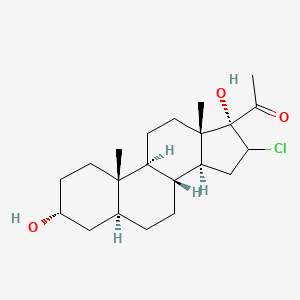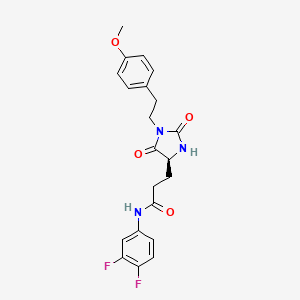
C21H21F2N3O4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2aR,8bR)-N-(2,5-difluorophenyl)-1-(hydroxymethyl)-2-(2-methoxy-1-oxoethyl)-1,2a,3,8b-tetrahydroazeto[2,3-c]quinoline-4-carboxamide involves multiple steps:
Formation of the Quinolone Core: The quinolone core is typically synthesized through a cyclization reaction involving an appropriate precursor. This step often requires specific catalysts and reaction conditions to ensure the correct stereochemistry.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a substitution reaction, where a suitable difluorophenyl halide reacts with the quinolone core.
Addition of the Hydroxymethyl Group: The hydroxymethyl group is added through a hydroxylation reaction, which may involve the use of oxidizing agents.
Attachment of the Methoxyacetyl Group: The methoxyacetyl group is attached via an acylation reaction, typically using methoxyacetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Substitution: The difluorophenyl group can participate in substitution reactions, where the fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its difluorophenyl group is of particular interest due to its ability to form strong interactions with proteins and enzymes .
Medicine
Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development .
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mécanisme D'action
The mechanism of action of (1R,2aR,8bR)-N-(2,5-difluorophenyl)-1-(hydroxymethyl)-2-(2-methoxy-1-oxoethyl)-1,2a,3,8b-tetrahydroazeto[2,3-c]quinoline-4-carboxamide involves its interaction with specific molecular targets. The difluorophenyl group is known to form strong interactions with proteins, potentially inhibiting their function. The compound may also interact with enzymes, altering their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,2aR,8bR)-N-(2,5-Difluorophenyl)-1-(hydroxymethyl)-2-(methoxyacetyl)-1,2a,3,8b-tetrahydroazeto[2,3-c]quinoline-4(2H)-carboxamide
- N-[(2S,3R,6R)-6-[2-[(3,5-difluorophenyl)methylamino]-2-oxoethyl]-2-(hydroxymethyl)-3,6-dihydro-2H-pyran-3-yl]-2-pyridinecarboxamide
Uniqueness
The uniqueness of (1R,2aR,8bR)-N-(2,5-difluorophenyl)-1-(hydroxymethyl)-2-(2-methoxy-1-oxoethyl)-1,2a,3,8b-tetrahydroazeto[2,3-c]quinoline-4-carboxamide lies in its specific stereochemistry and the presence of both difluorophenyl and methoxyacetyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C21H21F2N3O4 |
|---|---|
Poids moléculaire |
417.4 g/mol |
Nom IUPAC |
N-(3,4-difluorophenyl)-3-[(4S)-1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanamide |
InChI |
InChI=1S/C21H21F2N3O4/c1-30-15-5-2-13(3-6-15)10-11-26-20(28)18(25-21(26)29)8-9-19(27)24-14-4-7-16(22)17(23)12-14/h2-7,12,18H,8-11H2,1H3,(H,24,27)(H,25,29)/t18-/m0/s1 |
Clé InChI |
FXEMEIGCKXADRF-SFHVURJKSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)CCN2C(=O)[C@@H](NC2=O)CCC(=O)NC3=CC(=C(C=C3)F)F |
SMILES canonique |
COC1=CC=C(C=C1)CCN2C(=O)C(NC2=O)CCC(=O)NC3=CC(=C(C=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)-](/img/structure/B12621696.png)
![5-Chloro-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12621703.png)
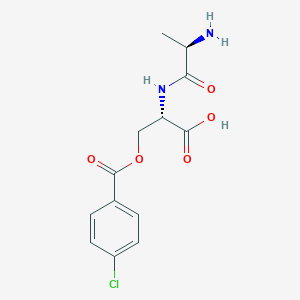
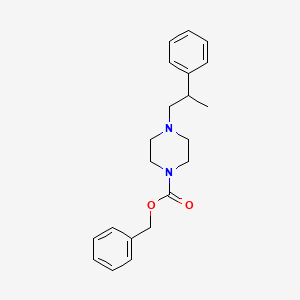
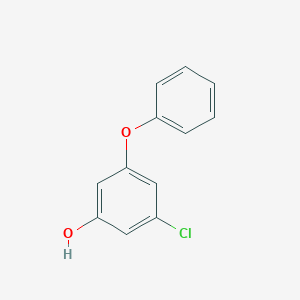
![4-cyclopentyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-1-thio-beta-D-glucopyranoside](/img/structure/B12621718.png)
![{[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12621721.png)

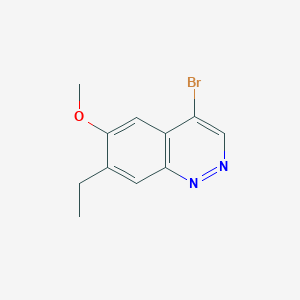

![9-[(But-2-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12621744.png)
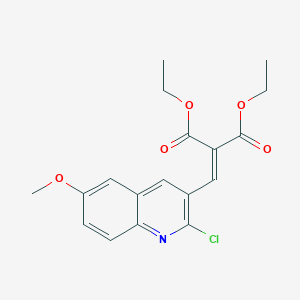
![[2-(3-Chloro-4-methylanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12621752.png)
